![molecular formula C9H16N2O5S B14248254 N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine CAS No. 185614-65-7](/img/structure/B14248254.png)
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine is a compound that belongs to the class of N-acyl-amino acids. It is a derivative of L-cysteine, where an acetyl group is attached to the nitrogen atom and a hydroxyethyl group is linked to the sulfur atom. This compound is known for its role in the metabolism of various xenobiotic chemicals and is commonly found as a urinary metabolite in mammals, including humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a hydroxyethylating agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine has several scientific research applications, including:
Chemistry: :
Propriétés
Numéro CAS |
185614-65-7 |
|---|---|
Formule moléculaire |
C9H16N2O5S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[2-(2-hydroxyethylamino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-6(13)11-7(9(15)16)4-17-5-8(14)10-2-3-12/h7,12H,2-5H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t7-/m0/s1 |
Clé InChI |
KWFPSDLONXMOOT-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC(=O)NCCO)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC(=O)NCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
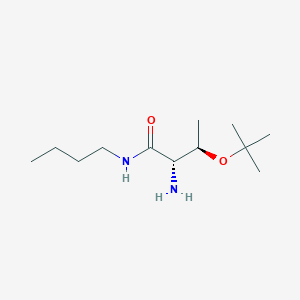
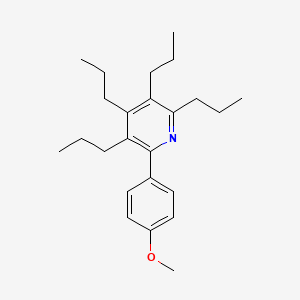
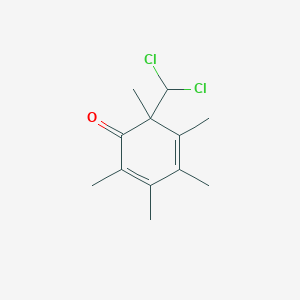

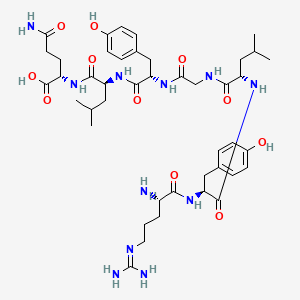
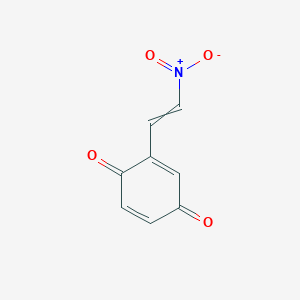
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)

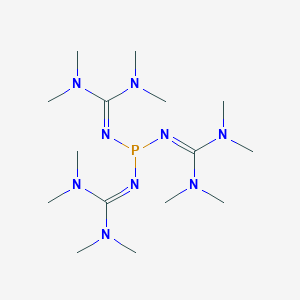


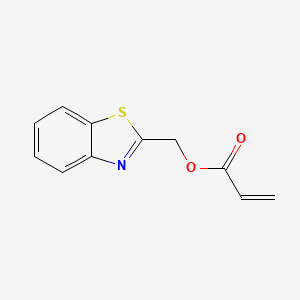
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
